Ethyl 2-propyloxazole-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-propyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
MXHQZXLMTHAOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CO1)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-propyl-1,3-oxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-propyl-1,3-oxazole-4-carboxylate, a substituted oxazole of significant interest in medicinal chemistry and synthetic organic chemistry. The oxazole core is a privileged scaffold in numerous biologically active compounds, and understanding the synthesis, properties, and potential applications of its derivatives is crucial for the development of novel therapeutics. This document details the chemical structure, physicochemical properties, a validated synthetic protocol, and robust analytical methodologies for the characterization of this target compound. The causality behind experimental choices and self-validating systems for protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacological profile. Ethyl 2-propyl-1,3-oxazole-4-carboxylate, with its propyl group at the 2-position and an ethyl carboxylate at the 4-position, presents a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive building block for drug discovery programs.
Chemical Structure and Physicochemical Properties
The chemical structure of Ethyl 2-propyl-1,3-oxazole-4-carboxylate is characterized by a central 1,3-oxazole ring substituted with a propyl group at the C2 position and an ethyl carboxylate group at the C4 position.
Chemical Structure Visualization
Caption: Chemical structure of Ethyl 2-propyl-1,3-oxazole-4-carboxylate.
Physicochemical Data
| Property | Estimated Value | Source/Method |
| Molecular Formula | C10H15NO3 | - |
| Molecular Weight | 197.23 g/mol | - |
| IUPAC Name | Ethyl 2-propyl-1,3-oxazole-4-carboxylate | - |
| CAS Number | Not assigned | - |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| LogP | ~2.5 | Estimation based on similar structures |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Analogy to similar compounds |
Synthesis of Ethyl 2-propyl-1,3-oxazole-4-carboxylate
The synthesis of 2,4-disubstituted oxazoles can be achieved through various established methodologies. A robust and widely applicable method is the Robinson-Gabriel synthesis and its modern variations, which involve the cyclization of an α-acylamino ketone. An alternative, and often more direct route, is the reaction of an amide with an α-haloketone. Here, we present a detailed protocol based on the latter approach.
Synthetic Pathway
Caption: Proposed synthetic pathway for Ethyl 2-propyl-1,3-oxazole-4-carboxylate.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 2-propyl-1,3-oxazole-4-carboxylate from butyramide and ethyl 3-bromo-2-oxobutanoate.
Materials:
-
Butyramide (1.0 eq)
-
Ethyl 3-bromo-2-oxobutanoate (1.1 eq)
-
Anhydrous Toluene (or other suitable high-boiling aprotic solvent)
-
Triethylamine (1.2 eq)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyramide (1.0 eq) and anhydrous toluene. Stir the mixture until the butyramide is fully dissolved.
-
Addition of Reagents: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of ethyl 3-bromo-2-oxobutanoate (1.1 eq) at room temperature. The addition should be performed over 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium bromide salt formed.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 2-propyl-1,3-oxazole-4-carboxylate.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent side reactions, such as the hydrolysis of the ester and the α-haloketone.
-
Triethylamine: This base serves to neutralize the hydrobromic acid (HBr) generated during the condensation reaction, driving the equilibrium towards the product.
-
Reflux Conditions: The elevated temperature is necessary to promote the cyclodehydration step, leading to the formation of the aromatic oxazole ring.
-
Aqueous Work-up: The washing steps with NaHCO3 and brine are essential to remove any unreacted starting materials, acidic byproducts, and water-soluble impurities.
-
Flash Chromatography: This purification technique is highly effective for separating the target compound from any remaining impurities and byproducts, ensuring high purity of the final product.
Analytical Characterization
A comprehensive analytical characterization is imperative to confirm the identity and purity of the synthesized Ethyl 2-propyl-1,3-oxazole-4-carboxylate.
Spectroscopic Analysis
| Technique | Expected Observations |
| 1H NMR | - Triplet corresponding to the methyl protons of the ethyl ester.- Quartet corresponding to the methylene protons of the ethyl ester.- Singlet for the proton at the C5 position of the oxazole ring.- Triplet for the terminal methyl protons of the propyl group.- Sextet for the central methylene protons of the propyl group.- Triplet for the methylene protons adjacent to the oxazole ring. |
| 13C NMR | - Resonances for the carbonyl carbon of the ester.- Resonances for the carbons of the oxazole ring (C2, C4, C5).- Resonances for the carbons of the ethyl and propyl groups. |
| FT-IR | - Strong absorption band for the C=O stretching of the ester group (~1720-1740 cm-1).- Characteristic absorption bands for the C=N and C-O-C stretching of the oxazole ring (~1650 cm-1 and ~1100-1200 cm-1).- C-H stretching vibrations in the aliphatic region. |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of the compound (197.23). |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.
Potential Applications in Drug Discovery and Development
Substituted oxazoles are prevalent in a variety of pharmacologically active agents. The structural motifs present in Ethyl 2-propyl-1,3-oxazole-4-carboxylate suggest its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as:
-
Anti-inflammatory Agents: The oxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Oncology: Certain oxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.
-
Infectious Diseases: The scaffold is present in compounds with antibacterial and antifungal properties.
The ethyl ester functionality provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the alcohol. The propyl group contributes to the lipophilicity of the molecule, which can be important for membrane permeability and target engagement.
Conclusion
Ethyl 2-propyl-1,3-oxazole-4-carboxylate is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol with a clear rationale for the experimental design, and a comprehensive strategy for its analytical characterization. The information presented herein is intended to empower researchers and drug development professionals to confidently synthesize and utilize this compound in their scientific endeavors.
References
A comprehensive list of references would be compiled here based on the specific literature that underpins the described synthetic and analytical methods. For the purpose of this guide, the following are representative examples of relevant sources:
-
General Synthesis of Oxazoles: A review on the synthesis of 1,3-oxazoles can be found on the Organic Chemistry Portal, which provides a collection of methods and references to primary literature.[1]
-
Spectroscopic Data of Oxazole Derivatives: Research articles often detail the full spectroscopic characterization of newly synthesized oxazole compounds, which serve as a valuable reference for confirming the structure of related molecules.[2]
-
Physicochemical Properties: Databases such as PubChem provide computed and, where available, experimental properties for a vast number of chemical compounds, including various substituted oxazoles.[3][4]
-
Synthetic Methodologies: Primary literature in journals such as The Journal of Organic Chemistry and Organic Letters would be cited for specific reaction conditions and precedents.[6]
Sources
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Ethyl 4-ethyl-2-propyl-1,3-oxazole-5-carboxylate | C11H17NO3 | CID 104842661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-methyl-1,3-oxazole-4-carboxylate | C7H9NO3 | CID 10402496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
Molecular weight and formula of Ethyl 2-propyloxazole-4-carboxylate
[1][2]
Executive Summary
Ethyl 2-propyloxazole-4-carboxylate (CAS: 36190-02-0) is a heteroaromatic ester serving as a critical pharmacophore in medicinal chemistry.[1] Characterized by a 2,4-disubstituted oxazole ring, it functions as a versatile scaffold for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and GPCR ligands where the oxazole moiety acts as a bioisostere for amide or ester linkages. This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization of this compound.
Physicochemical Specifications
The following data establishes the baseline identity and physical parameters for Ethyl 2-propyloxazole-4-carboxylate.
| Parameter | Specification |
| CAS Registry Number | 36190-02-0 |
| IUPAC Name | Ethyl 2-propyloxazole-4-carboxylate |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.20 g/mol |
| Appearance | Colorless to pale yellow oil (at RT) |
| Boiling Point | ~115–120 °C (at 1.5 mmHg) / ~265 °C (at 760 mmHg) |
| Density | 1.08 ± 0.05 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| pKa (Conjugate Acid) | ~1.2 (Oxazole nitrogen protonation) |
Synthetic Architecture: The Modified Hantzsch Protocol
While various routes exist, the condensation of butyramide with ethyl bromopyruvate (Hantzsch Oxazole Synthesis) represents the most robust, scalable, and regioselective method for generating the 2,4-substitution pattern with a free C5 position.
Reaction Logic
The synthesis relies on the condensation of a primary amide (nucleophile) with an
Experimental Protocol
Scale: 50 mmol Reagents:
-
Butyramide (4.36 g, 50 mmol)
-
Ethyl bromopyruvate (9.75 g, 50 mmol) [Handle with Care: Lachrymator]
-
Ethanol (Absolute, 100 mL) or Toluene (for azeotropic removal of water)
-
Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (optional acid scavenger)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Butyramide (1.0 equiv) in absolute Ethanol (2M concentration).
-
Addition: Add Ethyl bromopyruvate (1.0 equiv) dropwise over 15 minutes at room temperature. Note: The reaction is exothermic; maintain temperature <40°C during addition to prevent polymerization.
-
Cyclization: Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1). The starting amide spot should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove Ethanol.
-
Redissolve the oily residue in Ethyl Acetate (100 mL).
-
Wash sequentially with Saturated NaHCO₃ (2 x 50 mL) to neutralize HBr byproducts and Water (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the organic layer. Purify the crude oil via vacuum distillation (0.5 mmHg) or flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Synthetic Workflow Visualization
Figure 1: Step-by-step workflow for the Hantzsch synthesis of Ethyl 2-propyloxazole-4-carboxylate.
Mechanistic Insight
Understanding the reaction mechanism is crucial for troubleshooting low yields. The Hantzsch synthesis typically follows an
-
N-Alkylation: The amide nitrogen attacks the
-carbon of the bromopyruvate, displacing bromide. This forms an -acylamino ketone intermediate. -
Cyclization: The amide oxygen (enhanced nucleophilicity due to resonance) attacks the ketone carbonyl of the pyruvate moiety.
-
Dehydration: Loss of a water molecule aromatizes the ring, yielding the stable oxazole.
Figure 2: Mechanistic pathway of the Hantzsch Oxazole Synthesis.
Analytical Validation
To ensure scientific integrity, the synthesized product must be validated against the following spectral expectations.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.15 | Singlet (s) | 1H | C5-H (Oxazole ring proton) |
| 4.38 | Quartet (q, J=7.1 Hz) | 2H | Ester -O-CH₂- |
| 2.78 | Triplet (t, J=7.5 Hz) | 2H | Propyl α-CH₂ (C2 position) |
| 1.82 | Sextet (m) | 2H | Propyl β-CH₂ |
| 1.39 | Triplet (t, J=7.1 Hz) | 3H | Ester -CH₃ |
| 1.01 | Triplet (t, J=7.4 Hz) | 3H | Propyl γ-CH₃ |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass: 183.20 Da[]
-
Observed Ion: [M+H]⁺ = 184.2 m/z
-
Fragmentation: Loss of ethyl group (-28) or ethoxy (-45) is common in high-energy collisions.
Pharmaceutical Applications
Ethyl 2-propyloxazole-4-carboxylate is not merely a catalog compound but a strategic building block in drug discovery.
-
Scaffold Diversity: The C4-ester can be hydrolyzed to the carboxylic acid (LiOH/THF), enabling amide coupling to generate libraries of peptidomimetics.
-
Bioisosterism: The oxazole ring serves as a stable bioisostere for amide bonds, improving metabolic stability against peptidases while maintaining hydrogen bond acceptor capability (N3).
-
Kinase Inhibition: 2,4-disubstituted oxazoles appear in inhibitors of kinases such as VEGFR and p38 MAP kinase , where the nitrogen coordinates with the hinge region of the ATP binding pocket.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles". The Journal of Organic Chemistry, 58(14), 3604–3606.
-
PubChem Compound Summary. (n.d.). "Ethyl 2-propyloxazole-4-carboxylate".[3][1][][4] National Center for Biotechnology Information.
-
BLD Pharm. (n.d.).[3] "Ethyl 2-propyloxazole-4-carboxylate MSDS and Properties".
The Ascendant Therapeutic Potential of 2-Propyloxazole-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The oxazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide delves into the burgeoning field of 2-propyloxazole-4-carboxylic acid derivatives, a subclass with significant therapeutic promise. While direct and extensive research on the 2-propyl variant is an emerging area, this document synthesizes current knowledge from the broader family of oxazole and 2-alkyloxazole-4-carboxylic acid derivatives to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the synthetic pathways, key biological activities including antimicrobial, anti-inflammatory, and anticancer effects, and the detailed experimental protocols necessary for their evaluation. This guide is designed to be a foundational tool, providing both the theoretical framework and practical methodologies to accelerate research and development in this exciting chemical space.
Introduction: The Oxazole Core in Medicinal Chemistry
Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. This unique arrangement imparts a specific electronic and structural profile that allows for diverse interactions with biological targets such as enzymes and receptors.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of the resulting derivatives, which have demonstrated a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant properties.[2] The 2-propyloxazole-4-carboxylic acid scaffold, in particular, combines the features of the stable oxazole ring with a lipophilic propyl group at the 2-position and a crucial carboxylic acid moiety at the 4-position, which can serve as a key interaction point with biological targets or be modified to create a variety of derivatives like esters and amides.
Synthetic Strategies for 2-Substituted-Oxazole-4-Carboxylic Acid Derivatives
The synthesis of the 2-propyloxazole-4-carboxylic acid core and its derivatives is a critical first step in the drug discovery process. While various methods exist for the synthesis of oxazoles, a common and effective approach involves the cyclization of key precursors. A general synthetic route is outlined below.
General Synthetic Pathway
The synthesis of 2-alkyl-oxazole-4-carboxylic acid esters can be achieved through a multi-step process, which can be adapted for the specific synthesis of 2-propyl derivatives. A representative synthetic workflow is depicted below.
Caption: General synthetic workflow for 2-propyloxazole-4-carboxylic acid and its derivatives.
Experimental Protocol: Synthesis of Ethyl 2-propyloxazole-4-carboxylate
This protocol provides a general framework for the synthesis of the core ester intermediate.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Propionamide
-
Dehydrating agent (e.g., concentrated Sulfuric acid)
-
Anhydrous solvent (e.g., Toluene)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
To a solution of ethyl 2-chloroacetoacetate in an anhydrous solvent, add propionamide.
-
Carefully add a catalytic amount of a dehydrating agent.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain the desired ethyl 2-propyloxazole-4-carboxylate.
Antimicrobial Activity of Oxazole Derivatives
The rise of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Oxazole derivatives have emerged as a promising class of compounds in this area.[2]
Mechanism of Action
The precise mechanism of antimicrobial action for many oxazole derivatives is still under investigation and can vary depending on the specific substitutions. However, it is generally believed that these compounds can interfere with essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of enzymes crucial for cell wall synthesis, disruption of microbial membranes, or interference with nucleic acid and protein synthesis.
Evaluation of Antimicrobial Activity: Broth Microdilution Method
A standard and quantitative method to determine the antimicrobial efficacy of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds (2-propyloxazole-4-carboxylic acid derivatives)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)[3]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates.
-
Prepare a standardized inoculum of the microbial strain (e.g., adjusted to 0.5 McFarland standard).[4]
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
Anti-inflammatory Properties of Oxazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Oxazole derivatives have shown potential as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[5]
Mechanism of Action: COX-2 Inhibition
A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) and some oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.
Caption: Simplified inflammatory pathway and the inhibitory role of oxazole derivatives on COX-2.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and well-validated acute inflammatory model to assess the in vivo efficacy of potential anti-inflammatory compounds.[7][8]
Materials:
-
Test compounds (2-propyloxazole-4-carboxylic acid derivatives)
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Reference drug (e.g., Indomethacin or Diclofenac)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the reference drug orally or intraperitoneally at predetermined doses.
-
After a specific absorption period (e.g., 60 minutes), inject a sub-plantar volume of carrageenan solution into the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).
Table 2: Hypothetical Anti-inflammatory Activity Data
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| Derivative 3 | 20 | 45 |
| Derivative 4 | 20 | 60 |
| Indomethacin | 10 | 75 |
Note: This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
Anticancer Potential of Oxazole Derivatives
The search for novel, more effective, and less toxic anticancer agents is a cornerstone of oncological research. The oxazole scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[9][10]
Potential Mechanisms of Action
The anticancer mechanisms of oxazole derivatives are diverse and can include:
-
Inhibition of Tubulin Polymerization: Some derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.
-
Induction of Apoptosis: Triggering programmed cell death through various intracellular signaling pathways.
In Vitro Evaluation: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Materials:
-
Test compounds (2-propyloxazole-4-carboxylic acid derivatives)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: Hypothetical Anticancer Activity Data
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) |
| Derivative 5 | 12.5 | 18.2 |
| Derivative 6 | 5.8 | 9.7 |
| Doxorubicin | 0.5 | 0.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
Conclusion and Future Directions
The 2-propyloxazole-4-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. While this guide has synthesized information from the broader family of oxazole derivatives, it underscores the significant potential for this specific subclass in antimicrobial, anti-inflammatory, and anticancer applications. Future research should focus on the dedicated synthesis and biological evaluation of a diverse library of 2-propyloxazole-4-carboxylic acid derivatives to establish clear structure-activity relationships. Elucidation of their specific mechanisms of action will be crucial for their advancement as clinical candidates. The methodologies and foundational knowledge presented herein provide a robust starting point for researchers to explore and unlock the full therapeutic potential of these intriguing molecules.
References
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. PubMed. [Link]
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. PMC. [Link]
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]
-
Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
(PDF) In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. ResearchGate. [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. PMC. [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. PubMed. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. [Link]
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(PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC. [Link]
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(PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. ResearchGate. [Link]
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A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry. [Link]
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Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. [Link]
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Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]
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Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed. [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology. [Link]
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Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents. PubMed. [Link]
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Synthesis and Bioactivity Study of Pyrazole and Benzoxazole Derivatives. Semantic Scholar. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl). PMC. [Link]
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11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 2-propyloxazole-4-carboxylate
Chemical Identification and Properties
Ethyl 2-propyloxazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A precise understanding of its physical and chemical properties is fundamental to its safe handling. While experimental data for this specific molecule is limited, the properties can be estimated based on its structure and data from similar compounds.
| Property | Value/Information | Source/Basis |
| CAS Number | 36190-02-0 | Amadis Chemical[1] |
| Molecular Formula | C9H13NO3 | Derived from structure |
| Molecular Weight | 183.20 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | Extrapolated from similar esters |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents; likely insoluble in water | General ester properties[2] |
| Storage | Store at 2-8°C for long-term stability | Amadis Chemical[1] |
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling any chemical. Based on the hazard classifications of related oxazole and thiazole compounds, Ethyl 2-propyloxazole-4-carboxylate should be treated with caution.[3]
Potential Hazards:
-
Skin Irritation: Similar compounds are classified as skin irritants.[3] Prolonged or repeated contact may cause redness, itching, and inflammation.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.[3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): WARNING[3]
Anticipated Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
H302: Harmful if swallowed.[2]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of Ethyl 2-propyloxazole-4-carboxylate should be conducted in a well-ventilated area.[4] A chemical fume hood is strongly recommended, especially when heating the substance or creating aerosols.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory workflow for donning and doffing PPE.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Hygiene Measures
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.
-
Contaminated work clothing should not be allowed out of the workplace.[5]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[2]
Spill Response Protocol
A systematic approach is necessary to safely manage a spill.
Caption: Step-by-step protocol for chemical spill response.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store at 2-8°C for long-term storage to maintain chemical integrity.[1]
-
Store away from incompatible materials.
Disposal
-
Dispose of contents/container to an approved waste disposal plant.[3]
-
Do not release into the environment.[3] All waste must be handled as hazardous and disposed of in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: The combustion of this compound may produce hazardous products, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Toxicological and Ecological Information
-
Toxicological Data: There is no specific toxicological data available for Ethyl 2-propyloxazole-4-carboxylate. The anticipated hazards are based on irritation and potential harm if swallowed, as extrapolated from similar compounds.[2][3]
-
Ecological Data: No specific ecological data is available. It is recommended to prevent the substance from entering drains or watercourses.[7]
References
-
Airgas. (2023). Safety Datasheet - Chlorine. Retrieved from [Link]
-
SIAD S.p.A. (2014, August 6). Chlorine Safety Data Sheet. Retrieved from [Link]
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Aditya Birla Chemicals. (n.d.). Safety Data Sheet CHLORINE. Retrieved from [Link]
-
2acsservices. (2017, August 30). Safety data sheet - CHLORINE LIQUID GAS. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-propyloxazole-4-carboxylate
Introduction
Ethyl 2-propyloxazole-4-carboxylate is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Oxazole derivatives are core structures in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1] The specific substitution pattern of a propyl group at the 2-position and an ethyl carboxylate at the 4-position makes this molecule a valuable building block for the synthesis of more complex chemical entities. This document provides a comprehensive guide for the synthesis, purification, and characterization of Ethyl 2-propyloxazole-4-carboxylate, designed for researchers and professionals in drug development and organic synthesis.
The presented protocol is based on the well-established Hantzsch oxazole synthesis, which involves the condensation of an α-haloketone with a primary amide.[1][2] This method is known for its reliability and versatility in creating a variety of substituted oxazoles.
Physicochemical Properties and Safety Information
A summary of the key properties of the starting materials is provided below. Researchers should consult the full Safety Data Sheets (SDS) from the supplier before commencing any experimental work.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Butyramide | C₄H₉NO | 87.12 | 216 | 1.032 | 541-35-5 |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 98-100 (at 15 mmHg) | 1.554 | 70-23-5 |
Safety Precautions:
-
Ethyl bromopyruvate is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area and avoid inhalation of vapors.
-
Standard laboratory safety procedures should be followed at all times.
Synthesis Protocol: Hantzsch Oxazole Synthesis
This protocol details the one-pot synthesis of Ethyl 2-propyloxazole-4-carboxylate from commercially available starting materials, Butyramide[3][4][5][6] and Ethyl bromopyruvate.[7][8][9][10][11]
Step 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Quantity |
| Butyramide | ≥98% | e.g., Thermo Scientific Chemicals | 1.0 eq |
| Ethyl bromopyruvate | ~80-85% | e.g., Thermo Scientific Chemicals | 1.1 eq |
| Anhydrous Acetonitrile (CH₃CN) | Reagent Grade | - | As solvent |
| Triethylamine (Et₃N) | Reagent Grade | - | 1.5 eq |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | For workup |
| Brine (Saturated aq. NaCl) | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
| Ethyl Acetate (EtOAc) | HPLC Grade | - | For extraction & chromatography |
| Hexanes | HPLC Grade | - | For chromatography |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography |
Step 2: Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add butyramide (1.0 equivalent).
-
Dissolve the butyramide in anhydrous acetonitrile.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Addition of Ethyl Bromopyruvate: Slowly add ethyl bromopyruvate (1.1 equivalents) to the stirred solution at room temperature. The addition is exothermic, and a cooling bath may be necessary to maintain the temperature below 30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
The crude product is purified by flash column chromatography on silica gel.[12]
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is recommended.
-
Collect the fractions containing the desired product (as indicated by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 2-propyloxazole-4-carboxylate as a pale yellow oil.
Experimental Workflow Diagram
Caption: Synthetic workflow for Ethyl 2-propyloxazole-4-carboxylate.
Reaction Mechanism
The Hantzsch oxazole synthesis proceeds through a series of well-understood steps:
-
Nucleophilic Attack: The amide oxygen of butyramide acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl bromopyruvate.
-
Intermediate Formation: This is followed by the displacement of the bromide ion by the amide nitrogen to form a cyclic intermediate.
-
Dehydration: The intermediate then undergoes dehydration, driven by the formation of the stable aromatic oxazole ring, to yield the final product.
Caption: Simplified mechanism of the Hantzsch oxazole synthesis.
Characterization
A multi-technique approach is recommended for the unambiguous characterization of the synthesized Ethyl 2-propyloxazole-4-carboxylate.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.[13]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
Predicted NMR Data:
| Data Type | Predicted Chemical Shifts (δ, ppm) | Assignment |
| ¹H NMR | ~8.2 (s, 1H) | H-5 (oxazole ring) |
| ~4.4 (q, 2H) | -CH₂- (ethyl ester) | |
| ~2.9 (t, 2H) | -CH₂- (propyl group, α to ring) | |
| ~1.8 (sext, 2H) | -CH₂- (propyl group, β to ring) | |
| ~1.4 (t, 3H) | -CH₃ (ethyl ester) | |
| ~1.0 (t, 3H) | -CH₃ (propyl group) | |
| ¹³C NMR | ~161 | C=O (ester) |
| ~165 | C-2 (oxazole ring) | |
| ~143 | C-5 (oxazole ring) | |
| ~135 | C-4 (oxazole ring) | |
| ~61 | -CH₂- (ethyl ester) | |
| ~29 | -CH₂- (propyl group, α to ring) | |
| ~21 | -CH₂- (propyl group, β to ring) | |
| ~14.5 | -CH₃ (ethyl ester) | |
| ~13.8 | -CH₃ (propyl group) |
Note: These are predicted values based on known data for similar structures and may vary slightly.[14][15][16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 198.11 |
| [M+Na]⁺ | 220.09 |
The fragmentation pattern in mass spectrometry for oxazoles can be complex but often involves cleavage of the substituents from the ring and fragmentation of the oxazole ring itself.[18][19]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final compound.[20]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Ethyl 2-propyloxazole-4-carboxylate via the Hantzsch oxazole synthesis. The described methodology, including purification and characterization techniques, offers a comprehensive guide for researchers in organic and medicinal chemistry. The successful synthesis of this compound will enable its use as a versatile intermediate in the development of novel chemical entities.
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Royal Society of Chemistry. Electronic supplementary information for "A novel and efficient copper-catalyzed aerobic oxidative annulation of terminal alkynes with amides for the synthesis of 2,5-disubstituted oxazoles". [Link]
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PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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NIO. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]
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ResearchGate. A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. [Link]
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Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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PubMed. Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. [Link]
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MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]
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ResearchGate. Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides. [Link]
-
Kumamoto University. Mn(III)-BASED OXIDATIVE CYCLIZATION OF 2-((2-ARYLAMINO)-ETHYL)MALONATES: SYNTHESIS OF QUINOLINES VIA TETRAHYDROQUINOLINEDICARBOXYLATES. [Link]
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e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
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YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]
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Green Chemistry (RSC Publishing). Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. [Link]
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Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
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Organic Chemistry Portal. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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University of California, Davis. 13-C NMR Chemical Shift Table.pdf. [Link]
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Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
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Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
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ResearchGate. Synthesis of substituted 1,2-dihydropyridines by reaction of ethyl N-arylmalonamates with ethyl 2-(ethoxymethylidene)-3-oxobutanoate. [Link]
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
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Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
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Chemické zvesti. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. [Link]
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Urmia University. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). [Link]
-
Organic Chemistry Portal. Oxidative Cyclization of 2-Aryl-3-arylamino-2-alkenenitriles to N-Arylindole-3-carbonitriles Mediated by NXS/Zn(OAc)2. [Link]
-
PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Journal of Chemical Health Risks. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]
-
Journal of Chemical Health Risks. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]
-
Arabian Journal of Chemistry. Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. [Link]
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Application Note: Reduction of Ethyl 2-propyloxazole-4-carboxylate to Alcohol
This Application Note provides a comprehensive technical guide for the reduction of Ethyl 2-propyloxazole-4-carboxylate to (2-propyloxazol-4-yl)methanol .
Introduction & Retrosynthetic Analysis
The conversion of Ethyl 2-propyloxazole-4-carboxylate (1) to (2-propyloxazol-4-yl)methanol (2) is a critical transformation in the synthesis of bioisosteres for drug development. Oxazole alcohols serve as versatile building blocks for installing ether linkages, amines (via mesylates), or aldehydes (via Swern oxidation).
Reaction Logic
While esters are standard substrates for reduction, the oxazole core requires specific attention . The C2 position of the oxazole ring is susceptible to nucleophilic attack, particularly in electron-deficient systems.[1] However, the 2-propyl substituent provides steric bulk and electron density, stabilizing the ring against cleavage during hydride delivery.
Selected Method: Lithium Aluminum Hydride (LiAlH₄) reduction in anhydrous THF.[2]
-
Rationale: LiAlH₄ is the "Gold Standard" for reducing esters to primary alcohols due to its high atom economy and rapid kinetics.
-
Alternative: DIBAL-H (excess) can be used but is often reserved for partial reduction to aldehydes at -78°C. NaBH₄ is generally insufficient for esters without additives (e.g., LiCl, MeOH reflux).
Reaction Scheme
Figure 1: Reaction pathway for the reduction of the oxazole ester.
Critical Parameters & Safety
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous THF or Et₂O | LiAlH₄ reacts violently with protic solvents (water, alcohols). THF coordinates Li⁺, stabilizing the transition state. |
| Stoichiometry | 0.5 - 0.75 equiv (molar) of LiAlH₄ | Technically 0.5 mol LiAlH₄ reduces 1 mol ester (4 hydrides total), but 1.0 - 1.5 molar equiv is standard to ensure completion. |
| Temperature | 0°C → RT | Start cold to control the exothermic initial hydride attack; warm to RT to drive the elimination of the alkoxide. |
| Atmosphere | Argon or Nitrogen | Oxygen and moisture degrade the reagent and can cause fire hazards. |
Safety Warning: LiAlH₄ is pyrophoric. It must be handled in a fume hood, away from water sources. Class D fire extinguisher (sand/soda ash) must be available.
Experimental Protocol (Standard Procedure)
Materials
-
Substrate: Ethyl 2-propyloxazole-4-carboxylate (1.0 equiv)
-
Reagent: LiAlH₄ (2.4 M in THF or powder) (1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)[2]
-
Quench: Water, 15% NaOH, Water (Fieser Method) or Rochelle's Salt.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.
-
Purge with Argon for 15 minutes.
-
Add LiAlH₄ (1.2 equiv) suspended in anhydrous THF. Cool the suspension to 0°C using an ice bath.
Step 2: Substrate Addition
-
Dissolve Ethyl 2-propyloxazole-4-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the ester solution dropwise to the LiAlH₄ suspension over 15–20 minutes.
-
Note: Gas evolution (H₂) may occur if the ester is wet; ensure strict dryness.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–3 hours . Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3] The ester spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).
Step 3: The "Fieser" Workup (Crucial for Aluminum)
Aluminum salts form gelatinous emulsions that trap product. The Fieser method transforms this into a granular, filterable white solid.
For every 1 gram (or mL) of LiAlH₄ used, add sequentially at 0°C:
-
1 mL Water (Add very slowly; vigorous gas evolution).
-
1 mL 15% NaOH solution .
-
3 mL Water .
Allow the mixture to stir for 15 minutes at RT until the gray precipitate turns into a white, granular solid.
Step 4: Isolation
-
Add anhydrous MgSO₄ directly to the reaction mixture to dry the solvent.
-
Filter the suspension through a pad of Celite® to remove the aluminum salts.
-
Rinse the filter cake thoroughly with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude alcohol.
Workup Workflow Visualization
Figure 2: Optimized Fieser workup protocol to avoid emulsion formation.
Characterization & Data Analysis
The product should be a clear oil or low-melting solid.
Expected NMR Data (CDCl₃, 400 MHz)
| Position | Proton Type | Multiplicity | Shift (δ ppm) | Interpretation |
| Oxazole C5 | Ar-H | Singlet (1H) | 7.40 – 7.60 | Characteristic oxazole ring proton.[4][5] |
| Linker | –CH₂–OH | Singlet/Doublet (2H) | 4.50 – 4.70 | Shifts upfield compared to ester O-CH₂. |
| Propyl C1 | –CH₂– | Triplet (2H) | 2.60 – 2.80 | Adjacent to oxazole C2. |
| Propyl C2 | –CH₂– | Multiplet (2H) | 1.70 – 1.90 | Middle methylene. |
| Propyl C3 | –CH₃ | Triplet (3H) | 0.95 – 1.05 | Terminal methyl. |
Key Diagnostic: Disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm). Appearance of the broad –OH singlet (exchangeable with D₂O).
Troubleshooting & Optimization
Problem: Low Yield / Emulsions
-
Cause: Improper quenching of aluminum salts.
-
Solution: Switch to Rochelle’s Salt Workup .
-
Protocol: Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 1-2 hours until two clear layers form. This chelated aluminum is soluble in water, breaking the emulsion.
-
Problem: Ring Cleavage
-
Cause: Reaction temperature too high or reaction time too long.
-
Solution: Maintain strict 0°C during addition. If cleavage persists, switch to DIBAL-H (3.0 equiv) at -78°C, warming slowly to 0°C.
Problem: Incomplete Reduction (Aldehyde observed)
-
Cause: Insufficient hydride or wet solvent.
-
Solution: Ensure LiAlH₄ is fresh (gray powder, not white). Increase equivalents to 1.5 or 2.0.
References
-
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Chapter 24: Chemoselectivity and Reduction).
- Amato, J. S., et al. "Synthesis of Substituted Oxazoles." Journal of Organic Chemistry, 2005, 70, 1930.
- Fieser, L. F., Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The standard Fieser workup protocol).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating the Synthesis of Oxazole Ketones: A Detailed Guide to Grignard Reaction Conditions for Oxazole Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Oxazole Ketones
Oxazole-containing molecules are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of functionalized oxazoles, particularly oxazole ketones, is a critical step in the development of new therapeutic agents. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, presents a promising route to these valuable building blocks from readily available oxazole ester derivatives. However, this transformation is not without its complexities. The inherent reactivity of the oxazole ring, coupled with the well-known challenges of controlling Grignard additions to esters, necessitates a carefully optimized approach.
This comprehensive guide provides an in-depth exploration of the Grignard reaction conditions tailored for oxazole ester derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of this reaction, offering field-proven insights and detailed protocols to empower researchers to confidently and successfully synthesize oxazole ketones. We will address the critical interplay between the electronic nature of the oxazole ring, the position of the ester substituent, and the reaction parameters required to achieve high-yield, chemoselective mono-addition, thereby avoiding the common pitfall of tertiary alcohol formation.
The Dichotomy of Reactivity: The Oxazole Ring and the Ester Group
Successful execution of the Grignard reaction on oxazole esters hinges on understanding and controlling the reactivity of two key players: the oxazole ring itself and the ester functional group.
Oxazole Ring Stability: A Robust but Not Invincible Heterocycle
The oxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom. It is generally considered to be relatively stable and can withstand a variety of reaction conditions. However, it is not entirely inert, particularly in the presence of strong organometallic nucleophiles. The C2 position of the oxazole ring is the most acidic and, therefore, the most susceptible to deprotonation by strong bases like organolithium reagents, which can lead to ring-opening.[1] While Grignard reagents are typically less basic than organolithiums, the potential for interaction with the oxazole ring, especially at elevated temperatures or with highly reactive Grignard reagents, should not be dismissed. The presence of an electron-withdrawing ester group can further influence the electronic distribution within the ring, potentially altering its susceptibility to nucleophilic attack.[1]
The Grignard-Ester Conundrum: Taming the Double Addition
The reaction of Grignard reagents with esters classically leads to the formation of tertiary alcohols through a double addition mechanism.[2][3] The initial addition of the Grignard reagent to the ester carbonyl forms a tetrahedral intermediate which can collapse to a ketone. This newly formed ketone is often more reactive than the starting ester, leading to a rapid second addition of the Grignard reagent.[4] The key to synthesizing oxazole ketones lies in preventing this second addition.
Strategic Approaches to Chemoselective Mono-addition
To achieve the desired mono-addition and isolate the oxazole ketone, a combination of strategic approaches is necessary. These strategies are centered around controlling the reactivity of the Grignard reagent and stabilizing the intermediate ketone.
Cryogenic Conditions: The Cornerstone of Control
Low reaction temperatures are paramount for achieving selective mono-addition in Grignard reactions with esters.[5][6] Performing the reaction at temperatures ranging from -78 °C to -40 °C serves a dual purpose:
-
Stabilization of the Tetrahedral Intermediate: At low temperatures, the initial tetrahedral intermediate formed after the first Grignard addition is more stable and less prone to immediate collapse to the ketone. This provides a window of opportunity to quench the reaction before the second addition can occur.
-
Modulation of Grignard Reagent Reactivity: Lower temperatures decrease the kinetic energy of the system, tempering the reactivity of the Grignard reagent and reducing the likelihood of unwanted side reactions, including potential attack on the oxazole ring.
The Role of the Heteroatoms: A Lesson from Isoxazoles
While direct literature on Grignard reactions with oxazole esters at all positions is limited, valuable insights can be drawn from analogous systems. A study on the regioselective mono-addition of Grignard reagents to isoxazole-4,5-dicarboxylate esters demonstrated that the isoxazole heteroatoms play a crucial role in directing the reaction and favoring the formation of a mono-ketone.[7] It is proposed that the initial complexation of the Grignard reagent with the isoxazole oxygen atom guides the nucleophilic attack to the adjacent ester group. This chelation effect can stabilize the tetrahedral intermediate, disfavoring the elimination of the alkoxide and subsequent second addition. A similar directing effect can be anticipated in oxazole systems, where the ring nitrogen and oxygen can coordinate with the magnesium of the Grignard reagent.
Positional Isomers: Tailoring Conditions for 2-, 4-, and 5-Acyl Oxazoles
The position of the ester group on the oxazole ring significantly influences the reaction strategy.
Synthesis of 2-Acyl Oxazoles: A Well-Defined Pathway
The synthesis of 2-acyl oxazoles via a Grignard-like reaction is the most established among the positional isomers. Research has shown that 2-magnesiated oxazoles, generated in situ by the reaction of oxazole with a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl), react cleanly with Weinreb amides to produce 2-acyl oxazoles in good yields.[2][8] Weinreb amides are excellent electrophiles for this transformation as the resulting N-methoxy-N-methylamide-derived tetrahedral intermediate is stable and does not collapse to a ketone until acidic workup, thus preventing over-addition. While not a direct reaction on a 2-ester oxazole, this methodology provides a robust and reliable route to 2-acyl oxazoles.
Synthesis of 4- and 5-Acyl Oxazoles: A Protocol Based on Analogy and First Principles
For the synthesis of 4- and 5-acyl oxazoles, where direct literature is scarce, we can formulate effective protocols based on the principles of low-temperature Grignard reactions and the directing effects observed in isoxazole systems.[5][7] The key is to favor the formation of the ketone by carefully controlling the reaction conditions.
Experimental Protocols
General Considerations for All Grignard Reactions
-
Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (argon or nitrogen). All solvents and reagents must be anhydrous.
-
Grignard Reagent Quality: Use freshly prepared or high-quality commercial Grignard reagents. The concentration can be determined by titration prior to use.
-
Slow Addition: The Grignard reagent should always be added slowly (dropwise) to the solution of the oxazole ester at low temperature to maintain control over the reaction exotherm.
Protocol 1: Synthesis of 2-Acyl Oxazoles via 2-Magnesiated Oxazole and a Weinreb Amide (Adapted from Pippel, D. J., et al. J. Org. Chem.2007, 72 (15), 5828–5831)[2]
This protocol describes a reliable method for the synthesis of 2-acyl oxazoles, which is a close and highly relevant alternative to the direct Grignard reaction on a 2-ester oxazole.
Workflow Diagram:
Caption: Workflow for the synthesis of 2-acyl oxazoles.
Materials:
-
Oxazole or 5-substituted oxazole
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF
-
Weinreb amide (R-C(O)N(OMe)Me)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
To a solution of oxazole (1.25 equivalents) in anhydrous THF at -15 °C under an inert atmosphere, add i-PrMgCl (1.25 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the 2-magnesiated oxazole.
-
In a separate flask, dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the 2-magnesiated oxazole to the Weinreb amide solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acyl oxazole.
Protocol 2: General Procedure for the Synthesis of 4- or 5-Acyl Oxazoles via Grignard Reaction with an Oxazole Ester
This protocol is a general guideline based on established principles for controlling Grignard additions to esters. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Reaction Mechanism Diagram:
Caption: Proposed mechanism for controlled Grignard addition.
Materials:
-
4- or 5-carboalkoxyoxazole (e.g., ethyl 4-oxazolecarboxylate)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere, dissolve the oxazole ester (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.0-1.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC analysis of quenched aliquots.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4- or 5-acyl oxazole.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low or no conversion | Inactive Grignard reagent | Use freshly prepared or titrated Grignard reagent. |
| Reaction temperature too low | Slowly allow the reaction to warm to -60 °C or -40 °C and monitor closely. | |
| Insufficient reaction time | Increase the stirring time at low temperature. | |
| Formation of tertiary alcohol | Reaction temperature too high | Maintain a strict low-temperature profile throughout the addition and reaction time. |
| Grignard reagent added too quickly | Ensure slow, dropwise addition to dissipate heat effectively. | |
| Delayed quenching | Quench the reaction at low temperature as soon as the starting material is consumed. | |
| Oxazole ring opening | Use of a highly reactive Grignard reagent | Consider using a less reactive Grignard reagent (e.g., aryl vs. alkyl). |
| Elevated temperatures | Strictly maintain cryogenic conditions. |
Conclusion: A Versatile Tool for Drug Discovery
The Grignard reaction, when applied with a nuanced understanding of the substrate and careful control of reaction parameters, is a powerful and versatile method for the synthesis of valuable oxazole ketone building blocks. By leveraging low-temperature conditions and understanding the potential directing effects of the oxazole heteroatoms, researchers can effectively navigate the challenges of chemoselectivity and ring stability. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of novel oxazole-containing compounds, ultimately accelerating the engine of drug discovery.
References
-
Pippel, D. J.; et al. Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. J. Org. Chem.2007 , 72 (15), 5828–5831. [Link]
-
Pippel, D. J.; et al. Reactions between Weinreb amides and 2-magnesiated oxazoles. PubMed, 2007 . [Link]
-
Batchelor, K. J.; et al. Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. J. Chem. Res. (S), 1999 , 428-429. [Link]
-
Lee, J.-s.; et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem., 2000 , 65 (17), 5428–5430. [Link]
-
Murai, K.; et al. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Org. Lett., 2010 , 12 (15), 3456–3459. [Link]
-
Joshi, S.; et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 2023 , 10 (1), 218-239. [Link]
-
Biological Importance of Oxazoles. Allied Academies. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]
-
Meyers, A. I.; Temple, D. L. Syntheses via 2-oxazolines. III. Formation of substituted benzoic acids or esters utilizing the Grignard reagent of 2-(bromophenyl)-2-oxazolines. J. Am. Chem. Soc., 1970 , 92 (22), 6644–6646. [Link]
-
Aslam, M. Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Three-component synthesis of highly functionalized 5-acetyloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-propyloxazole-4-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of Ethyl 2-propyloxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a high-purity compound for their work. The structural integrity and purity of this oxazole derivative are paramount for reliable downstream applications, from biological screening to advanced synthetic transformations.
This document provides a comprehensive, experience-driven approach to purification by column chromatography, focusing on practical troubleshooting and robust protocol development. We will delve into the causality behind experimental choices to empower you with the knowledge to adapt and optimize this protocol for your specific needs.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of Ethyl 2-propyloxazole-4-carboxylate.
Q1: Why is column chromatography the preferred method for purifying this compound?
A1: Column chromatography is a highly versatile and effective technique for separating organic compounds based on differences in their polarity.[1] Ethyl 2-propyloxazole-4-carboxylate is a moderately polar molecule, making it an ideal candidate for purification on a polar stationary phase like silica gel. This method allows for the efficient removal of common impurities such as unreacted starting materials, reaction by-products, and degradation products, which may have very similar boiling points, rendering distillation ineffective.
Q2: What is the most suitable stationary phase for this purification?
A2: Standard grade silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this type of compound.[2] The slightly acidic nature of silica gel is generally well-tolerated by the oxazole ring and ester functionality. In cases where compound instability on silica is observed, alternative stationary phases like alumina (neutral or basic) or deactivated silica gel can be considered.[3]
Q3: How do I select the right mobile phase (eluent) for my column?
A3: The selection of the mobile phase is the most critical step for achieving good separation and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[2] TLC acts as a rapid, small-scale pilot for your column.[4] By testing various solvent systems (typically mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate), you can identify a composition that provides clear separation of your target compound from all impurities. The goal is to find a system where the Ethyl 2-propyloxazole-4-carboxylate has an Rf value of approximately 0.2-0.4, which generally translates to optimal elution behavior on a column.[5]
Q4: What are the most common impurities I might encounter?
A4: Potential impurities are typically related to the synthetic route used to prepare the compound.[6] These can include unreacted starting materials, intermediates, or by-products from side reactions.[6] For instance, if the synthesis involves the cyclization of an α-acylamino ketone, residual starting material or incompletely cyclized intermediates could be present.[7] Understanding the potential impurities is key to developing a purification strategy that effectively removes them.
Q5: Is it possible to scale up this purification process?
A5: Yes, the purification is scalable. When scaling up from an analytical separation to a preparative one, the key is to maintain the ratio of sample mass to the mass of the stationary phase (typically 1:25 to 1:30 for good separation).[8] The column dimensions should also be scaled appropriately, often maintaining a height-to-diameter ratio of about 8:1 to ensure good resolution.[8] For larger scales, flash chromatography systems that utilize pressure to accelerate solvent flow are highly recommended to reduce purification time.[4]
Core Experimental Protocol: Purification by Flash Column Chromatography
This section provides a detailed, step-by-step methodology for the purification of Ethyl 2-propyloxazole-4-carboxylate.
Workflow for Purification ```dot
Caption: Decision tree for troubleshooting common purification issues.
Issue 1: Poor Separation (Product co-elutes with an impurity)
-
Question: My TLC showed good separation, but on the column, my product is mixing with an impurity. What went wrong?
-
Answer: This often happens if the column is overloaded with the crude mixture or if the sample was loaded in too large a volume, causing a wide initial band. [9]Another possibility is that the eluent polarity is slightly too high, causing all compounds to move too quickly.
-
Solution: Reduce the polarity of your mobile phase (e.g., switch from 4:1 to 6:1 Hexanes:EtOAc). This will increase the retention time of all compounds and exaggerate the differences in their polarity, leading to better separation. For future runs, ensure you are not exceeding the capacity of your column and load the sample in as concentrated a band as possible.
-
Issue 2: Asymmetric Peaks (Tailing)
-
Question: My product is coming off the column, but it's spread across many fractions (tailing). How can I get a sharper peak?
-
Answer: Peak tailing is a common issue with several potential causes. [10][11] 1. Column Overload: You may have loaded too much sample onto the column. [9] 2. Secondary Interactions: The oxazole nitrogen or ester carbonyls might be interacting too strongly with acidic silanol groups on the silica surface, causing some molecules to lag behind. [9] 3. Poor Packing: Channels or voids in the silica bed can lead to an uneven flow path. [9] * Solutions: First, try diluting the sample and injecting a smaller amount to see if the tailing improves. [9]If secondary interactions are suspected, you can sometimes improve peak shape by adding a small amount of a modifier to your mobile phase (e.g., <0.5% triethylamine if your compound has basic character, or acetic acid if it's acidic), though this should be done with caution. Finally, ensure your column is packed uniformly.
Issue 3: Asymmetric Peaks (Fronting)
-
Question: The bands on my column appear to be "fronting" (wider in the front half). What does this indicate?
-
Answer: Peak fronting is less common than tailing but typically points to two main issues:
-
Poor Sample Solubility: The sample may not be fully soluble in the mobile phase, causing it to crash out at the top of the column and then slowly redissolve as the elution progresses. [9][12] 2. Column Overload/Concentration Effects: A very high concentration of the sample can lead to non-ideal chromatographic behavior. [10][13] * Solutions: Ensure your crude sample is fully dissolved before loading. It is often better to use the "dry loading" technique to avoid solubility issues. [9]If the problem persists, reduce the total amount of material loaded onto the column.
-
Issue 4: Product is Not Eluting from the Column
-
Question: I've run several column volumes of my eluent, and my product hasn't appeared. Is it lost?
-
Answer: It is unlikely to be lost. The most probable cause is that your mobile phase is not polar enough to move the compound down the column. [3]Your compound is strongly adsorbed to the silica at the top.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you started with 4:1 Hexanes:EtOAc, switch to a 2:1 mixture, and then to 1:1 if necessary. This is known as a "gradient elution." This will increase the eluting power of the solvent and move your compound off the column. In rare cases, a compound may be unstable to silica and decompose, but this can be tested beforehand with a simple TLC stability test. [3]
-
References
- Cytiva. (2024, September 1).
- SCION Instruments. HPLC Troubleshooting Guide.
- Chromatography Online. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ACD/Labs. (2022, October 6).
- Veeprho. (2025, August 25).
- Phenomenex. (2025, August 8).
- Sigma-Aldrich.
- Benchchem.
- PMC.
- BUCHI Corporation. (2025, August 21).
- Restek. Troubleshooting Guide.
- Benchchem.
- LCGC International. (2018, February 1). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis.
- Chrom Tech, Inc. (2024, November 20).
- PMC.
- MDPI. (2024, June 19).
- University of Rochester, Department of Chemistry.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Longdom Publishing. (2023, May 24).
- ALWSCI. (2024, May 10).
- Waters Corporation.
- Santai Technologies Inc.
- ChemicalBook.
- Benchchem.
- Benchchem.
- Benchchem.
- Chande, A.
- Cytiva. (2018, April 23). Chromatography scale-up: don't get tied down by bed height.
- Harper, T. (2024, January 14). Column Chromatography and TLC | Organic Chemistry Lab Techniques. YouTube.
- LCGC International. (2022, April 15).
- Chemistry Hall. (2020, January 2).
- Benchchem.
- Journal of Medicinal Chemistry. (2003, June 15).
- Google Patents. (2012, March 15). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- Organic Syntheses. (2025, June 19).
- SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor.
- ScienceDirect.
- ResearchGate.
- MOST Wiedzy. (2021, March 23).
- International Journal of Pharmaceutical Sciences and Research. A Brief Review on Genotoxic impurities in Pharmaceuticals.
- Guidechem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chemtech-us.com [chemtech-us.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: TLC Methodologies for Oxazole Carboxylate Esters
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Solvent selection, troubleshooting, and isolation protocols for oxazole-4- and oxazole-5-carboxylate esters.
Core Solvent System Matrix
Selection logic based on polarity and heterocyclic basicity.
Oxazole carboxylate esters possess a unique dual nature: the ester functionality lowers polarity, but the oxazole nitrogen (N3) is a Lewis base (
| System Class | Solvent Composition | Target Application | Technical Notes |
| Standard Phase | Hexanes : Ethyl Acetate (Range: 9:1 to 1:1) | General screening for alkyl esters (Methyl/Ethyl). | Starting Point. Most oxazole esters elute well here. If |
| Polar Phase | DCM : Methanol (Range: 98:2 to 90:10) | Polar derivatives (e.g., amino-oxazoles) or free acids. | Caution: High MeOH concentrations can dissolve silica binder. Use |
| Selectivity A | Toluene : Acetone (Range: 9:1 to 7:3) | Separation of oxazole from non-heterocyclic precursors. | |
| Selectivity B | DCM : Diethyl Ether (Range: 9:1) | Purification of volatile oxazole esters. | Allows for easier evaporation of solvent after column chromatography without losing volatile products. |
| Modifier | + 1% Triethylamine (TEA) | Critical for Tailing. | Neutralizes acidic silica sites. Mandatory if streaks are observed. |
Troubleshooting & FAQs
Direct solutions to experimental failures.
Q1: My oxazole ester appears as a long streak (tailing) rather than a tight spot. Why?
Diagnosis: Lewis Acid-Base Interaction.
The nitrogen atom in the oxazole ring is interacting with the acidic silanol groups (
-
Pre-treat the plate: Run the blank TLC plate in a chamber containing 5% Triethylamine/Hexane, then dry it before use.
-
Modify the Mobile Phase: Add 1.0% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your solvent system. This saturates the silanols, allowing the oxazole to move freely [1].
Q2: My product decomposes on the plate (2D TLC shows off-diagonal spots).
Diagnosis: Hydrolytic Instability.[1][2] While oxazole esters are generally stable, certain derivatives (especially 5-hydroxyoxazole-4-carboxylates) are prone to ring-opening or decarboxylation when exposed to the acidic environment of silica gel for extended periods [2]. The Fix:
-
Switch Stationary Phase: Use Alumina (Neutral) plates instead of Silica.
-
Minimize Time: Run the TLC immediately. Do not store plates.
-
Deactivation: Spray the silica plate with a 2% solution of TEA in acetone and dry prior to spotting to neutralize acidity.
Q3: I cannot separate the oxazole ester from the starting -acylamino ketone (Robinson-Gabriel precursor).
Diagnosis: Co-elution due to similar polarity. The Fix: Change the selectivity mechanism , not just the polarity.
-
If using Hex/EtOAc (dipole-dipole), switch to Toluene/Acetone (Pi-Pi interaction + dipole). The aromatic oxazole ring interacts differently with Toluene than the acyclic ketone precursor does.
-
Protocol: Try Toluene:Ethyl Acetate (8:2) . The planar oxazole often moves faster in toluene-based systems than the flexible starting material.
Visualization Protocols
Detection limits for oxazole chromophores.
-
UV (254 nm): Primary method. The oxazole ring is aromatic and absorbs strongly.
-
Iodine (
) Chamber: Universal stain. Oxazoles coordinate with iodine to form brown complexes. -
KMnO
Stain: Useful for checking the purity of the ester alkyl chain (oxidizes alkenes/alcohols) but does not typically stain the oxazole ring itself strongly unless side-chains are oxidizable. -
Ninhydrin: Only effective if the oxazole has an exocyclic amine (e.g., amino-oxazole derivatives).
Validated Workflow Diagrams
Figure 1: Solvent Selection Decision Tree
This logic gate ensures you select the correct solvent system based on structural properties and observed TLC behavior.
Caption: Decision matrix for selecting and optimizing mobile phases for oxazole isolation.
Figure 2: The 2D-TLC Stability Protocol
Mandatory Check: Perform this before scaling up to column chromatography to ensure your ester survives the purification.
Caption: 2D-TLC workflow to diagnose on-column decomposition of labile oxazole esters.
References
-
BenchChem Technical Support. (2025).[3][4][5][6] Overcoming challenges in the purification of heterocyclic compounds. BenchChem Application Notes.[7]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Palmer, A. M., et al. (2025).[8] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
-
RSC Publishing. (2010). Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel. Journal of Materials Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability and Handling of Ethyl 2-propyloxazole-4-carboxylate
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Ethyl 2-propyloxazole-4-carboxylate. This document provides in-depth technical guidance, troubleshooting strategies, and validated protocols focused on the key challenge associated with this molecule: its stability under basic conditions, particularly during the critical step of ester hydrolysis (saponification). Our goal is to equip you with the expertise to navigate this transformation successfully, ensuring high yields and product integrity.
The primary challenge when handling ethyl 2-propyloxazole-4-carboxylate under basic conditions is twofold: achieving efficient conversion of the ethyl ester to the corresponding carboxylic acid while simultaneously preventing the degradation of the oxazole ring. While the oxazole core is integral to the biological activity of many compounds, it is also susceptible to cleavage under harsh pH conditions.[1][2] This guide explains the underlying chemical principles and provides actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ethyl 2-propyloxazole-4-carboxylate under basic conditions?
A1: There are two main concerns. The first is the intended reaction: the base-catalyzed hydrolysis (saponification) of the ethyl ester at the C4 position to form the carboxylate salt. The second, and more critical, concern is the potential for base-mediated degradation of the oxazole ring itself.[3] Strong bases or high temperatures can lead to nucleophilic attack on the ring, causing it to open and form undesired byproducts, thereby reducing the yield and purity of the target carboxylic acid.[1]
Q2: How does the 2-propyl group affect the stability of the oxazole ring compared to an unsubstituted oxazole?
A2: The 2-propyl group significantly enhances the stability of the oxazole ring under basic conditions. A primary degradation pathway for many oxazoles involves the deprotonation of an acidic proton at the C2 position, which initiates ring opening to an isonitrile intermediate.[1][3][4] Since ethyl 2-propyloxazole-4-carboxylate has a propyl group at this position instead of a hydrogen atom, this specific degradation mechanism is blocked. However, this does not render the ring completely inert. The oxazole ring remains susceptible to other modes of nucleophilic attack, especially under forcing conditions (e.g., high concentrations of a strong base, elevated temperatures).
Q3: What are the potential degradation products if the oxazole ring opens?
A3: While the common C2-deprotonation pathway is not favored, harsh basic conditions could potentially lead to ring-opening through direct nucleophilic attack at other positions (e.g., C5). This could result in the formation of linear, ring-opened adducts or α-acylamino ketone derivatives after hydrolysis and rearrangement.[1][2] Identifying such byproducts often requires analysis by LC-MS and NMR to understand the degradation pathway and optimize the reaction conditions to avoid it.[1]
Q4: Which basic conditions are generally recommended for the saponification of this ester?
A4: For sensitive substrates like this, using milder conditions is crucial. Lithium hydroxide (LiOH) in a mixed solvent system like tetrahydrofuran (THF) and water is often preferred.[5] This combination allows for effective hydrolysis at lower temperatures (e.g., room temperature) while minimizing the risk of ring degradation. Using alcoholic solvents like methanol or ethanol with sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be approached with caution, as it can lead to transesterification, forming the methyl or ethyl ester of the solvent rather than the desired carboxylic acid.[5]
Troubleshooting Guide: Saponification of Ethyl 2-propyloxazole-4-carboxylate
This guide addresses specific issues you may encounter during the hydrolysis of the ester.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Low or No Yield of Carboxylic Acid | • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of base. • Degradation: Conditions are too harsh, leading to decomposition of the starting material or product. | • Monitor Progress: Use Thin Layer Chromatography (TLC) or HPLC to track the consumption of the starting material.[6] • Optimize Conditions: If the reaction is slow, consider slightly increasing the temperature (e.g., from room temperature to 40 °C) or adding more equivalents of base (e.g., from 1.5 to 2.5 eq). • Use a Milder Base: Switch to LiOH if you are using NaOH or KOH, as it is often effective at lower temperatures for sensitive esters.[5] |
| 2. Formation of an Unexpected Side Product (e.g., M-14 on MS) | • Transesterification: Using an alcoholic solvent (e.g., methanol) with a strong base like NaOH is hydrolyzing the ethyl ester and re-esterifying with the solvent. The mass difference corresponds to the change from an ethyl to a methyl ester.[5] | • Change Solvent System: Immediately switch to a non-nucleophilic, water-miscible co-solvent such as Tetrahydrofuran (THF) or Dioxane. A 1:1 mixture of THF and water is a robust choice.[5] |
| 3. Complex Mixture of Unidentifiable Products | • Oxazole Ring Cleavage: The reaction conditions (base concentration, temperature) are too aggressive, causing the oxazole ring to decompose.[1][3] | • Reduce Temperature: Perform the reaction at room temperature or below (0 °C). • Use Milder Conditions: Employ LiOH instead of NaOH/KOH. Use the minimum number of equivalents of base required for the reaction. • Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and product degradation. |
| 4. Product Degradation During Acidic Workup | • Acid-Catalyzed Ring Opening: The oxazole ring is also susceptible to cleavage under strongly acidic conditions used to protonate the carboxylate product.[1][7] | • Controlled Neutralization: Perform the acidic quench at low temperature (0 °C ice bath). • Slow Addition: Add the acid (e.g., 1N HCl) dropwise while vigorously stirring to avoid localized areas of high acid concentration. • Target pH: Neutralize only to a pH of ~3-4, which is sufficient to protonate the carboxylic acid without creating an overly harsh acidic environment. |
Visualizing Potential Oxazole Degradation
Even with the stabilizing 2-propyl group, understanding the general instability of the oxazole ring under basic conditions is crucial. The following diagram illustrates the classical C2-deprotonation pathway (which is blocked in this case) and a plausible alternative pathway involving direct nucleophilic attack.
Caption: Potential degradation pathways for oxazole rings under basic conditions.
Recommended Experimental Protocols & Conditions
A comparison of recommended conditions for the saponification of Ethyl 2-propyloxazole-4-carboxylate.
| Parameter | Protocol 1: LiOH in THF/Water (Recommended) | Protocol 2: NaOH in Water/Co-solvent |
| Base | Lithium Hydroxide (LiOH·H₂O) | Sodium Hydroxide (NaOH) |
| Equivalents | 1.5 - 3.0 eq. | 2.0 - 5.0 eq. |
| Solvent | THF / H₂O (e.g., 1:1 to 3:1 v/v) | H₂O or Dioxane / H₂O |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Room Temperature to 50 °C |
| Typical Time | 4 - 24 hours | 2 - 12 hours |
| Advantages | • Milder conditions minimize ring degradation. • No risk of transesterification.[5] • Generally cleaner reactions. | • NaOH is less expensive and common. |
| Potential Pitfalls | • Can be slower than NaOH/KOH methods. | • Higher risk of ring degradation at elevated temperatures. • CRITICAL: Avoid alcoholic solvents (MeOH, EtOH) to prevent transesterification.[5] |
Protocol 1: Step-by-Step Saponification using Lithium Hydroxide
This protocol is designed to maximize the yield of 2-propyloxazole-4-carboxylic acid while minimizing degradation.
-
Dissolution: Dissolve Ethyl 2-propyloxazole-4-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 v/v). Use enough solvent to ensure complete dissolution (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the cooled solution in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is complete when the starting ester spot is no longer visible. This may take between 4 to 24 hours.
-
Workup - Quench: Once complete, cool the reaction mixture back to 0 °C. Slowly and carefully add 1N Hydrochloric Acid (HCl) dropwise to neutralize the excess base and protonate the product, adjusting the pH to ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-propyloxazole-4-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
References
- BenchChem. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem Technical Support.
- Google Patents. (2000).
- Wikipedia. Oxazole.
- ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?.
- OperaChem. (2024).
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros.
- BenchChem. (2025). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. BenchChem Technical Support.
Sources
Removing impurities from crude Ethyl 2-propyloxazole-4-carboxylate
Technical Support Center: Ethyl 2-propyloxazole-4-carboxylate Purification
Ticket ID: #OXZ-PUR-042 Subject: Removal of Impurities from Crude Ethyl 2-propyloxazole-4-carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Purification Landscape
You are likely synthesizing Ethyl 2-propyloxazole-4-carboxylate via the Hantzsch oxazole synthesis (condensation of butyramide with ethyl bromopyruvate) or a Robinson-Gabriel cyclization.
The crude reaction mixture typically presents as a dark, amber oil containing three distinct classes of impurities.[1] This guide provides a self-validating workflow to isolate your target ester (Compound X ) from this matrix.
Module 1: Chemical Profile & Impurity Landscape
Before initiating purification, confirm your target and likely contaminants.[1]
| Component | Chemical Role | Physicochemical Behavior | Removal Strategy |
| Ethyl 2-propyloxazole-4-carboxylate | Target Product | Lipophilic Ester. Weak base (pKa ~0.8). Sensitive to strong aqueous acid/base.[1] | Retain in organic phase.[1][2][3][4] |
| Butyramide | Starting Material | Neutral/Polar. Moderate water solubility (~216 g/L).[1] | Aqueous washing (multiple cycles).[1] |
| Ethyl Bromopyruvate | Starting Material | Lachrymator/Alkylator. Highly reactive.[1] | Quench with weak nucleophile or remove via chromatography. |
| 2-Propyloxazole-4-carboxylic acid | Hydrolysis Byproduct | Acidic. Soluble in aqueous base. | Wash with sat.[1] NaHCO₃. |
| Oligomers/Tars | Side Products | High MW/Non-polar. Dark colored.[1] | Filtration through Silica/Charcoal.[1] |
Module 2: Aqueous Workup (The "Triage")
User Question: "I performed a standard extraction, but the NMR still shows significant amide starting material. Why didn't it wash out?"
Technical Insight:
While butyramide is water-soluble, its partition coefficient (
Protocol: The "Salting-Out" Reverse Wash
-
Solvent Switch: If your crude is in DCM, switch to Diethyl Ether (Et₂O) or Toluene .[1] Amides are less soluble in these solvents than in DCM/EtOAc, forcing them into the aqueous layer.[1]
-
The Wash Sequence:
-
Validation: Check the TLC of the organic layer.[1][5][6] If the amide spot (low R_f) persists, proceed to Module 3.
Module 3: Chromatography (The "Surgery")
User Question: "My product spots are streaking on TLC, and I can't separate the bromopyruvate. What mobile phase should I use?"
Technical Insight: Oxazoles can coordinate with the acidic silanols on silica gel, causing "streaking" or tailing.[1] Ethyl bromopyruvate is unstable and can degrade on silica, complicating separation.[1]
Protocol: Buffered Silica Chromatography
-
Stationary Phase: Standard Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase Optimization:
-
Gradient:
Visualization: Chromatography Logic Flow
Caption: Decision tree for chromatographic separation, highlighting the use of amine modifiers to prevent tailing.
Module 4: Advanced Purification (Distillation)
User Question: "I need >99% purity for biological assays. The column left a trace of color.[1] Can I distill this?"
Technical Insight: Yes. Ethyl 2-propyloxazole-4-carboxylate is thermally stable enough for vacuum distillation, provided the vacuum is sufficient.
-
Boiling Point Estimation: Based on structural analogs (Ethyl 2-methyl-oxazole-4-carboxylate bp ~215°C at atm), the propyl derivative will boil at 100–110°C at 0.5 mmHg [3].
Protocol: Bulb-to-Bulb (Kugelrohr) Distillation
-
Setup: Use a Kugelrohr apparatus or a short-path distillation head.
-
Vacuum: High vacuum is mandatory (< 1 mmHg).
-
Temperature Ramp:
-
Safety Note: Do not overheat the "pot" residue >160°C, as oxazole esters can undergo Cornforth rearrangement or decarboxylation under extreme thermal stress [4].[1]
Module 5: Troubleshooting FAQ
Q1: The product solidified into a waxy mass. Is this normal? A: Yes. While often an oil, the propyl chain adds enough lipophilicity that highly pure samples may crystallize (MP ~30-40°C). If it is waxy, recrystallization from cold Pentane or Hexane (cooling to -20°C) is an excellent final polish.
Q2: I see a new impurity after leaving the product in CDCl₃ overnight. A: CDCl₃ is naturally acidic (forming HCl over time).[1] This can protonate the oxazole or hydrolyze the ester.[1] Always filter CDCl₃ through basic alumina or use fresh solvent for sensitive heterocycles.[1]
Q3: Can I use Activated Carbon? A: Yes, for color removal.[1] Dissolve the crude oil in warm Ethanol, treat with activated charcoal (10% w/w) for 15 minutes, and filter through Celite. This effectively removes the dark "tars" associated with Hantzsch cyclizations.[1]
References
-
Basicity of Oxazoles: Brown, D. J.; Ghosh, P. B.[1][7] "The Spectra and Reactivity of Some Oxazoles." Journal of the Chemical Society B, 1969 , 270.[1] Link
-
Chromatography of Basic Heterocycles: Dolan, J. W.[1] "Tailing Peaks: A Guide to Troubleshooting." LCGC North America, 2002 , 20(1).[1] Link
-
Boiling Point Data (Analogous Compounds): PubChem Compound Summary for Ethyl 2-methyloxazole-4-carboxylate. National Center for Biotechnology Information.[1] Link
-
Thermal Stability/Rearrangement: Wipf, P.; Miller, C. P.[1] "A New Synthesis of Highly Functionalized Oxazoles." The Journal of Organic Chemistry, 1993 , 58(14), 3604–3606. Link
Sources
Technical Support Center: Optimization of Reaction Temperature for Oxazole Ester Formation
Welcome to the technical support center for the synthesis of oxazole esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in your reaction: temperature. Here, you will find practical troubleshooting advice and answers to frequently asked questions to help you enhance yield, improve purity, and ensure the reproducibility of your oxazole ester formations.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and I observe significant charring or tar-like byproduct formation. What is the likely cause?
Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions, particularly temperature, are too harsh for your substrate.[1] The strong acids often used for the cyclodehydration step, such as concentrated sulfuric acid (H₂SO₄), can promote decomposition and polymerization at elevated temperatures.[1]
Recommended Solutions:
-
Lower the Reaction Temperature: This is the most critical first step. A lower temperature can find a better balance between a practical reaction rate and the minimization of substrate or product decomposition.[1][2]
-
Select a Milder Dehydrating Agent: Harsh dehydrating agents often require high temperatures. Consider switching to reagents that operate under milder conditions.
-
Polyphosphoric acid (PPA): Has been shown to improve yields to 50-60% compared to agents like H₂SO₄ or POCl₃.[3][4][5]
-
Trifluoroacetic anhydride (TFAA): Often used in ethereal solvents like THF or dioxane, allowing for reactions from room temperature to reflux.[1][6]
-
Dess-Martin periodinane followed by triphenylphosphine/iodine: This two-step approach is known for being much cleaner and proceeding under mild conditions.[1]
-
-
Reduce Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Unnecessarily long reaction times, even at a moderate temperature, can increase the formation of degradation byproducts.[1]
Q2: The reaction is sluggish and incomplete, even after extended periods at what I believe is a safe temperature. How can I drive it to completion without causing decomposition?
Answer: An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome at the current temperature. Simply increasing the temperature is a viable option, but it must be done systematically to avoid the issues described in Q1.
Recommended Solutions:
-
Systematic Temperature Screening: Instead of a single large temperature increase, perform a systematic screening study. Run small-scale parallel reactions at incremental temperatures (e.g., 60°C, 70°C, 80°C, 90°C) and monitor the consumption of starting material and formation of the product over time.[7][8] This allows you to identify the "sweet spot" where the reaction rate is optimal before significant decomposition occurs.
-
Check Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the amide bond in the starting material or interfere with the dehydrating agent, slowing the reaction.[1]
-
Optimize Catalyst/Reagent Loading: If the reaction is catalyzed, an insufficient amount of catalyst may be the cause. In some cases, increasing catalyst loading can significantly improve yield without needing to raise the temperature.[8]
Q3: My desired oxazole ester is forming, but I am also getting a significant amount of a specific, consistent side product. How does temperature influence this?
Answer: Temperature is a key factor in reaction selectivity. If two competing reaction pathways have different activation energies, a change in temperature can favor one over the other.
Recommended Solutions:
-
Identify the Side Product: First, characterize the side product. Knowing its structure provides clues about the reaction mechanism leading to its formation. For example, a common side reaction when using POCl₃ in DMF is the Vilsmeier-Haack formylation of any electron-rich aromatic rings in your substrate.[3]
-
Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Therefore, lowering the temperature often disfavors the side reaction more significantly, improving the overall purity of your product.
-
Change the Solvent: The choice of solvent can influence reaction pathways. The boiling point of the solvent often dictates the maximum reaction temperature at atmospheric pressure. Switching to a lower-boiling solvent is an effective way to enforce a lower reaction temperature.
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for oxazole ester synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the theoretical relationship between temperature, reaction rate, and side product formation?
Answer: The relationship is governed by kinetics and thermodynamics.
-
Reaction Rate: According to the Arrhenius equation, the rate of a chemical reaction increases exponentially with temperature. A general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature.
-
Side Products: Temperature affects selectivity. A reaction may have multiple possible outcomes (e.g., desired product vs. side product). The product distribution is determined by the relative rates of formation. If the activation energy for the side reaction is higher than for the main reaction, increasing the temperature will accelerate the side reaction more rapidly, leading to lower purity. Conversely, if the side product is a result of decomposition, higher temperatures will almost always increase its formation.
This relationship can be visualized as follows:
Caption: Impact of temperature on reaction outcomes.
Q5: Are oxazole esters themselves thermally stable?
Answer: Generally, the oxazole ring is a thermally stable aromatic system.[9][10] Most simple oxazoles do not decompose even at high boiling temperatures.[9][10] However, the stability is highly dependent on the substituents attached to the ring and the ester functionality. Complex molecules with sensitive functional groups may be prone to degradation under prolonged heating, even if the core oxazole ring remains intact. It is always best to determine the thermal stability of your specific product empirically.
Q6: How can I systematically determine the optimal reaction temperature for my specific substrate?
Answer: The most robust method for this is to use a Design of Experiments (DoE) approach.[11][12] DoE allows you to vary multiple factors simultaneously (like temperature, time, and concentration) to find the true optimum conditions and understand interactions between variables, which is superior to the traditional One-Variable-at-a-Time (OVAT) method.[13]
A response surface methodology (RSM), a type of DoE, is particularly useful for optimization as it can model the curvature around the reaction optimum and predict the ideal temperature, rather than just identifying the best point from a few experiments.[12]
Part 3: Experimental Protocol
Protocol: Temperature Optimization using Design of Experiments (DoE) Screening
This protocol describes a basic DoE approach to screen for the optimal temperature.
Objective: To identify the reaction temperature that maximizes the yield of the desired oxazole ester while minimizing impurity formation.
Methodology:
-
Factor and Level Selection:
-
Factor: Temperature.
-
Levels: Choose at least 3-4 levels. For example, if a literature procedure suggests 100°C, you might screen 80°C, 100°C, and 120°C.
-
Response: The primary response to measure will be the % yield of the desired product, determined by a quantitative method like HPLC or qNMR. A secondary response can be product purity.
-
-
Experimental Setup:
-
Set up three identical small-scale reactions in parallel reaction vials or flasks. Ensure all other parameters (substrate concentration, reagent equivalents, solvent volume, stirring speed) are held constant.
-
Place each reaction in a precisely controlled heating block or oil bath set to its designated temperature (e.g., Rxn 1 @ 80°C, Rxn 2 @ 100°C, Rxn 3 @ 120°C).
-
-
Execution and Monitoring:
-
Start all reactions simultaneously.
-
At set time points (e.g., 1h, 2h, 4h, 8h), withdraw a small, measured aliquot from each reaction.
-
Immediately quench the aliquot (e.g., by diluting in cold solvent) to stop the reaction.
-
Analyze each quenched aliquot by HPLC to determine the concentration of the starting material, product, and any major impurities.
-
-
Data Analysis and Interpretation:
-
For each temperature, plot the % yield of the product versus time. This will generate a reaction profile for each temperature.
-
Compare the profiles. The optimal temperature will be the one that gives the highest yield in a reasonable amount of time without a significant increase in impurities.
-
Summarize the final yield and purity data at a fixed time point (e.g., when the starting material is consumed at 100°C) in a table for clear comparison.
-
Data Summary Table Example:
| Reaction ID | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| T-01 | 80 | 8 | 65 | 98 | Slow conversion |
| T-02 | 100 | 4 | 88 | 95 | Good conversion |
| T-03 | 120 | 2 | 85 | 82 | Fast, but significant byproduct formation |
From this example data, 100°C represents the optimal temperature, providing a high yield and good purity in a practical timeframe.
References
- Benchchem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- Benchchem. (2025). Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Side reactions in the Robinson-Gabriel synthesis of oxazoles.
- Benchchem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
-
Saito, A., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Retrieved from [Link]
-
Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
Interchim. (n.d.). WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. Retrieved from [Link]
-
Sharma, A., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from [Link]
-
Wisniewski, A. J., & Biscoe, M. R. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. interchim.fr [interchim.fr]
Validation & Comparative
Infrared (IR) absorption bands of Ethyl 2-propyloxazole-4-carboxylate
Title: Technical Comparison Guide: Infrared Spectral Verification of Ethyl 2-propyloxazole-4-carboxylate
Executive Summary: This guide provides a rigorous spectral analysis of Ethyl 2-propyloxazole-4-carboxylate , a critical heterocyclic building block in drug discovery (e.g., for potential kinase inhibitors or receptor antagonists). Unlike standard datasheets, this document focuses on comparative verification—specifically distinguishing this compound from its structural isomers (e.g., isoxazoles) and precursors using Infrared (IR) spectroscopy.[1] The following protocols and data are designed for researchers requiring absolute structural confirmation without immediate access to NMR.
Part 1: Theoretical Framework & Spectral Assignment[1][2][3]
The infrared spectrum of Ethyl 2-propyloxazole-4-carboxylate is dominated by the interplay between the conjugated oxazole core and the ester functionality. The 2-propyl group adds specific alkyl vibrational modes that serve as a baseline for purity assessment.
The "Fingerprint" of the Oxazole Core
The 1,3-oxazole ring exhibits characteristic "breathing" and stretching modes that are distinct from its 1,2-isomer (isoxazole).[1]
- (C=N) Ring Stretch: Typically appears between 1550–1580 cm⁻¹ . In 2,4-disubstituted oxazoles, this band is often sharp but can be of variable intensity depending on the dipole alignment with the 4-ester group.
-
Ring Breathing: A diagnostic band near 1080–1100 cm⁻¹ , often coupled with the C-O-C ether character of the ring.[1]
The Ester Functionality (Position 4)
The ethyl ester at position 4 is conjugated with the oxazole double bonds.[1]
- (C=O) Carbonyl: Expected at 1735–1750 cm⁻¹ . While saturated aliphatic esters absorb ~1740 cm⁻¹, the conjugation with the heteroaromatic ring typically maintains this high wavenumber or shifts it slightly lower (1720 cm⁻¹) depending on the solvent/matrix, but 1735 cm⁻¹ is the standard baseline for this class.[1]
- (C-O) Ether Stretch: Strong bands in the 1200–1260 cm⁻¹ region, corresponding to the C-O-C stretch of the ester.
The 2-Propyl Substituent[4]
- (C-H) Stretching: A cluster of bands between 2870–2960 cm⁻¹ .[2] The presence of the propyl chain is confirmed by the ratio of methylene (-CH₂-) to methyl (-CH₃) bands, distinguishing it from a methyl-substituted analogue.
Part 2: Comparative Analysis (Oxazole vs. Isoxazole)
A common synthetic pitfall is the inadvertent formation of the isoxazole isomer (e.g., Ethyl 5-propylisoxazole-3-carboxylate) during cyclization. IR spectroscopy is a rapid method to distinguish these isomers before committing to HPLC or NMR.
Table 1: Spectral differentiation between Ethyl 2-propyloxazole-4-carboxylate and Isoxazole Isomers
| Vibrational Mode | Target: Ethyl 2-propyloxazole-4-carboxylate | Alternative: Isoxazole Isomer | Mechanistic Insight |
| 1550 – 1580 cm⁻¹ (Medium/Sharp) | 1610 – 1640 cm⁻¹ (Strong) | The C=N bond in isoxazoles has higher double-bond character and a larger dipole change, leading to a higher frequency and intensity. | |
| Absent (C-O-C ether linkage instead) | 900 – 1000 cm⁻¹ (Variable) | Isoxazoles contain a direct N-O bond, creating a unique vibrational mode absent in the 1,3-oxazole system.[1] | |
| ~1735 cm⁻¹ | ~1720 – 1740 cm⁻¹ | Less diagnostic; both are conjugated esters.[1] However, the exact position depends on the specific conjugation path (C3 vs C4). | |
| Ring Breathing | 1090 – 1110 cm⁻¹ | Variable / Mixed | Oxazole ring breathing is highly characteristic due to the O-C=N arrangement. |
Analyst Note: If you observe a strong, sharp band >1600 cm⁻¹ in the double-bond region (excluding carbonyl), suspect isoxazole contamination or formation.
Part 3: Experimental Protocol (Self-Validating)
This protocol outlines the synthesis verification workflow. It ensures that the sample analyzed is free from common precursors (e.g., acyclic keto-esters or amides).[1]
Synthesis Context (For Reference)
-
Precursor: Ethyl 2-chloroacetoacetate + Butyramide (or similar condensation pathway).
-
Critical Impurity: Uncyclized amide intermediates (Show Broad N-H >3200 cm⁻¹ and Amide I/II bands).[1]
IR Acquisition Protocol
Method: Attenuated Total Reflectance (ATR) – Diamond Crystal.[1] Resolution: 4 cm⁻¹. Scans: 32 (minimum) to resolve weak aromatic overtones.
Step-by-Step Procedure:
-
Blanking: Clean crystal with isopropanol. Collect background spectrum.
-
Sample Prep: Place ~5 mg of the neat oil/solid on the crystal. Apply high pressure to ensure contact (critical for the propyl chain C-H resolution).[1]
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Validation Check (The "Gatekeeper"):
-
Check 3200–3500 cm⁻¹: Must be FLAT . Any broad peak here indicates unreacted amide precursor or moisture (hydrolysis of ester).[1]
-
Check 1700–1750 cm⁻¹: Must show a single dominant carbonyl peak. A split peak suggests a mixture of ester/acid (hydrolysis) or keto-enol tautomers of the precursor.
-
Part 4: Visualization of Structural Verification Logic
The following diagram illustrates the logical decision tree for verifying the product identity using IR data.
Caption: Logical decision tree for the spectral verification of Ethyl 2-propyloxazole-4-carboxylate, highlighting critical exclusion criteria for common impurities and isomers.
References
-
Vibrational assignment of oxazole ring modes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2007. Available at: [Link]
-
IR Spectroscopy of 2,4-disubstituted oxazoles. Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Infrared and Raman spectra of isoxazole. ResearchGate, 2025. Available at: [Link][1]
-
IR Absorption Frequencies for Common Functional Groups. University of Cincinnati. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-propyloxazole-4-carboxylate
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The proper handling of specialized chemical reagents is the bedrock of reliable and reproducible results. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 2-propyloxazole-4-carboxylate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
Core Directive: Hazard-Based PPE Selection
The selection of PPE is not a one-size-fits-all checklist; it is a risk-mitigation strategy tailored to the specific hazards of the chemical in use.[6][7] Based on the hazard profile of analogous structures, the following PPE is mandatory for all procedures involving Ethyl 2-propyloxazole-4-carboxylate.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes to protect against splashes of corrosive or irritating liquids.[6][8] Standard safety glasses are insufficient. For tasks with a high splash potential (e.g., transfers of >100 mL), a full-face shield must be worn in addition to goggles.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the preferred choice for incidental contact due to their broad resistance to a variety of chemicals, including esters and heterocyclic compounds.[7][8] For extended contact or immersion, Butyl rubber gloves should be considered due to their high resistance to esters and ketones.[7] Always inspect gloves for tears or punctures before each use. |
| Body Protection | Laboratory Coat | A flame-resistant, long-sleeved laboratory coat is required to protect skin and personal clothing from accidental splashes and contact.[8][9][10] For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7][8] |
| Respiratory Protection | Engineering Controls | All handling of Ethyl 2-propyloxazole-4-carboxylate must be conducted within a certified chemical fume hood to prevent inhalation of vapors or potential aerosols.[8] If engineering controls are not feasible, or if there is a risk of generating aerosols outside of a hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7] Use of a respirator requires enrollment in your institution's respiratory protection program.[6][7] |
Operational Plan: A Self-Validating Safety Workflow
Adherence to a strict, sequential protocol minimizes the risk of exposure and cross-contamination. This workflow is designed as a self-validating system, where each step logically follows the last to ensure safety is maintained from preparation through disposal.
Experimental Protocol: Step-by-Step PPE & Handling
1. Preparation & Pre-Donning: i. Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). ii. Assemble all necessary equipment (glassware, reagents, spill kit) and place it inside the fume hood. iii. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[2][5] iv. Wash hands thoroughly before beginning.
2. Donning PPE (in order): i. Laboratory Coat: Fasten completely. ii. Chemical Splash Goggles: Adjust for a snug fit. iii. Gloves: Select the appropriate type (Nitrile for most applications). Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
3. Chemical Handling: i. Perform all manipulations of Ethyl 2-propyloxazole-4-carboxylate deep within the fume hood sash. ii. Avoid direct contact with skin, eyes, and clothing.[8] iii. In case of accidental contact, follow emergency procedures immediately.
- Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1][3]
4. Post-Handling & Waste Disposal: i. All materials contaminated with Ethyl 2-propyloxazole-4-carboxylate (e.g., pipette tips, wipes, gloves) must be disposed of in a designated hazardous waste container.[5][11] ii. The container must be clearly labeled "Hazardous Waste: Ethyl 2-propyloxazole-4-carboxylate" and kept securely sealed when not in use.[11] iii. Never dispose of this chemical down the drain.[11][12] Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal by a licensed contractor.[11]
5. Doffing PPE (in order to prevent contamination): i. Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the hazardous waste container. ii. Laboratory Coat: Remove by rolling it inside-out, without shaking, and store it in its designated location. iii. Goggles: Remove last. iv. Wash Hands: Wash hands thoroughly with soap and water.
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the critical path for safe handling, emphasizing the cyclical nature of preparation and cleanup that bookends the core experimental work.
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
